![molecular formula C24H22O15 B12299876 3-[[6-[2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12299876.png)

3-[[6-[2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

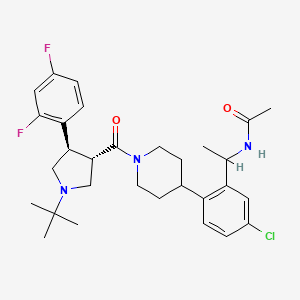

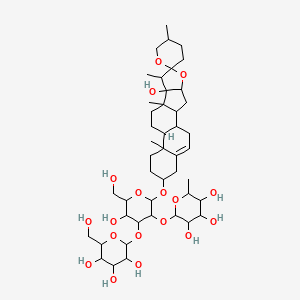

Quercetin 7-O-(6’‘-O-malonyl)-beta-D-glucoside is a flavonoid glycoside found in various plants, including lettuce and endives . This compound is a derivative of quercetin, a well-known flavonoid with numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties . Quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside is particularly interesting due to its unique structure, which includes a malonyl group attached to the glucose moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside typically involves the glycosylation of quercetin with a malonylated glucose donor. This process can be carried out using various catalysts and reaction conditions. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, in an organic solvent like dichloromethane . The reaction is usually conducted at low temperatures to prevent degradation of the sensitive flavonoid structure .

Industrial Production Methods

Industrial production of quercetin 7-O-(6’‘-O-malonyl)-beta-D-glucoside often involves the extraction of the compound from plant sources, such as lettuce and endives . The extraction process typically includes solvent extraction, followed by purification using techniques like column chromatography and high-performance liquid chromatography (HPLC) . These methods ensure the isolation of high-purity quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside for various applications .

Chemical Reactions Analysis

Types of Reactions

Quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside into its corresponding dihydroflavonoid derivatives.

Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bond, releasing quercetin and malonyl glucose.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Hydrolysis: Dilute acids (e.g., hydrochloric acid) or specific glycosidases.

Major Products

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavonoid derivatives.

Hydrolysis: Quercetin and malonyl glucose.

Scientific Research Applications

Quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glycosylation reactions and the stability of flavonoid glycosides.

Biology: Investigated for its role in plant defense mechanisms and its impact on plant metabolism.

Medicine: Studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, such as superoxide dismutase and catalase.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and cyclooxygenase-2.

Anticancer Activity: Quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside induces apoptosis and inhibits the proliferation of cancer cells through various signaling pathways, including the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside can be compared with other quercetin derivatives, such as:

Quercetin 3-O-(6’'-O-malonyl)-beta-D-glucoside: Similar structure but with the malonyl group attached to a different position on the glucose moiety.

Quercetin 3-O-beta-D-glucuronide: Lacks the malonyl group and has a glucuronic acid moiety instead.

Quercetin 3-O-beta-sophoroside: Contains a sophorose sugar moiety instead of glucose.

Quercetin 3-O-beta-rutinoside: Contains a rutinose sugar moiety instead of glucose.

The uniqueness of quercetin 7-O-(6’'-O-malonyl)-beta-D-glucoside lies in its specific glycosylation pattern, which influences its solubility, stability, and biological activity .

Properties

Molecular Formula |

C24H22O15 |

|---|---|

Molecular Weight |

550.4 g/mol |

IUPAC Name |

3-[[6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C24H22O15/c25-10-2-1-8(3-11(10)26)23-21(34)19(32)17-12(27)4-9(5-13(17)38-23)37-24-22(35)20(33)18(31)14(39-24)7-36-16(30)6-15(28)29/h1-5,14,18,20,22,24-27,31,33-35H,6-7H2,(H,28,29) |

InChI Key |

GCBLCUVXMBGCQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)

![3-[[1-(4-Aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12299838.png)

![[11-Ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12299845.png)

![3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299848.png)

![Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12299859.png)

![[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate](/img/structure/B12299862.png)

![Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12299871.png)